Product packaging for 4-Chloro-2-cyclopropyl-6-fluoroquinazoline(Cat. No.:CAS No. 1695621-65-8)

4-Chloro-2-cyclopropyl-6-fluoroquinazoline

Cat. No.: B6318167
CAS No.: 1695621-65-8
M. Wt: 222.64 g/mol
InChI Key: YEHIILZESIDNIX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-fluoroquinazoline is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.0360041 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClFN2 B6318167 4-Chloro-2-cyclopropyl-6-fluoroquinazoline CAS No. 1695621-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-10-8-5-7(13)3-4-9(8)14-11(15-10)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIILZESIDNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Quinazoline Heterocycles in Contemporary Chemical Research

Quinazoline (B50416) and its derivatives are heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine ring. nih.govscispace.com This structural motif is not merely an academic curiosity; it is a cornerstone in the development of modern pharmaceuticals. The rigid, planar structure of the quinazoline core provides an ideal scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets.

The versatility of the quinazoline ring system allows for substitutions at multiple positions, each modification fine-tuning the molecule's pharmacological profile. nih.gov This has led to the discovery of quinazoline derivatives with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive properties. nih.govmdpi.comresearchgate.net The ability of these compounds to interact with a diverse range of biological targets, from protein kinases to receptors, underscores their profound importance in drug discovery. nih.gov

A notable area of impact for quinazoline derivatives is in oncology. Several clinically approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline scaffold. These drugs function as tyrosine kinase inhibitors, crucial in halting the signaling pathways that lead to tumor growth and proliferation. nih.gov The success of these drugs has spurred further investigation into novel quinazoline-based therapies, cementing the role of this heterocycle in the fight against cancer.

Contextualizing 4 Chloro 2 Cyclopropyl 6 Fluoroquinazoline As a Representative Quinazoline Derivative

4-Chloro-2-cyclopropyl-6-fluoroquinazoline stands as a specific example of the chemical ingenuity applied to the quinazoline (B50416) framework. Its structure is characterized by key substitutions that are anticipated to modulate its chemical properties and biological activity. The chlorine atom at the 4-position is a reactive site, often utilized as a chemical handle for further synthetic modifications. The cyclopropyl (B3062369) group at the 2-position and the fluorine atom at the 6-position are expected to influence the compound's lipophilicity, metabolic stability, and target-binding affinity.

While specific research on this compound is not extensively documented in publicly available literature, its structural features allow for informed speculation regarding its potential applications. The presence of a halogen at the 4-position is a common feature in many biologically active quinazolines, often serving as a precursor for the introduction of various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.

Below is a data table outlining the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1695621-65-8
Molecular Formula C₁₁H₈ClFN₂
Molecular Weight 222.65 g/mol
Canonical SMILES C1CC1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl

Research Trajectories and Academic Relevance of Substituted Quinazolines

Foundational Strategies for Quinazoline Core Construction

The construction of the quinazoline scaffold, a benzopyrimidine ring system, is the initial critical phase in the synthesis of its derivatives. This can be accomplished through various established and contemporary chemical reactions.

Classical Condensation Reactions in Quinazoline Synthesis

Historically significant condensation reactions remain fundamental in heterocyclic chemistry for constructing the quinazoline core. These methods typically involve the formation of the pyrimidine ring onto a pre-existing benzene (B151609) derivative.

The Niementowski quinazoline synthesis is a widely used method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones). wikipedia.org This reaction is often carried out at high temperatures, although microwave-assisted protocols have been developed to shorten reaction times and improve yields. semanticscholar.orgnih.gov For 2-substituted quinazolinones, the choice of amide is crucial as it provides the substituent at the C-2 position.

Another classical approach is the Friedländer synthesis , which, while primarily known for producing quinolines, has variations applicable to quinazoline synthesis. wikipedia.orgorganicreactions.org This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. alfa-chemistry.comresearchgate.net

The Bischler quinazoline synthesis is also a key historical method for preparing the quinazoline nucleus. These classical methods, while robust, often require harsh reaction conditions such as high temperatures. mdpi.com

Method Starting Materials Key Reagents/Conditions Primary Product
Niementowski Synthesis Anthranilic acid, AmideHigh temperature (130-250°C) or Microwave2-Substituted quinazolin-4(3H)-one wikipedia.orgijprajournal.com
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene groupAcid or base catalysis, HeatSubstituted quinazoline wikipedia.orgjk-sci.com
Bischler Synthesis N-acyl-2-aminobenzylamineHeat, CyclodehydrationDihydroquinazoline (oxidized to quinazoline)

Cyclization Approaches to the Benzopyrimidine Ring System

Modern synthetic chemistry has introduced a variety of cyclization strategies that offer milder conditions and broader functional group tolerance compared to classical methods. These often involve metal-catalyzed reactions or oxidative processes.

Transition-metal-catalyzed cyclizations have become powerful tools for quinazoline synthesis. nih.gov For instance, copper-catalyzed one-pot tandem reactions can be used to construct the quinazoline ring from simple starting materials like (2-aminophenyl)methanols and aldehydes. nih.gov Palladium-catalyzed multicomponent reactions also provide efficient routes to substituted quinazolin-4(3H)-ones. mdpi.com

Oxidative cyclization represents another major approach. These reactions can involve the intramolecular cyclization of N-arylated amidines or the condensation of 2-aminobenzylamines with aldehydes followed by an oxidation step. nih.gov Various oxidizing agents and catalytic systems, including iodine-mediated and metal-free approaches, have been successfully employed. nih.govmdpi.com These methods are advantageous for their operational simplicity and often high atom economy.

Regioselective Introduction and Modification of Specific Substituents

Following the construction of the basic quinazoline or quinazolinone core, the next phase involves the regioselective introduction of the specific chloro, cyclopropyl (B3062369), and fluoro groups to yield the target compound. The order of these introductions is synthetically crucial.

Synthetic Routes for 4-Chloro-Quinazoline Derivatives

The 4-chloro substituent is a key functional handle, converting the quinazoline core into a versatile intermediate for nucleophilic substitution reactions. nih.gov This group is almost universally introduced by the chlorination of a precursor quinazolin-4(3H)-one.

The most common reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) . researchgate.net The reaction typically involves heating the quinazolin-4(3H)-one with an excess of the chlorinating agent, sometimes in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF). researchgate.netnih.gov The reaction proceeds through the conversion of the C4-oxo group into a reactive intermediate, which is then displaced by a chloride ion. nih.gov It is important to carefully control the workup conditions, as 4-chloroquinazolines can be sensitive to hydrolysis, which would revert the product to the starting quinazolinone. researchgate.net

Precursor Chlorinating Reagent Typical Conditions Product
Quinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)Reflux (e.g., 110°C) researchgate.net4-Chloroquinazoline (B184009)
Quinazolin-4(3H)-oneThionyl chloride (SOCl₂)Reflux, often with catalytic DMF researchgate.net4-Chloroquinazoline
Quinazolin-4(3H)-oneCl₃CCN / PPh₃Acetonitrile, Reflux4-Chloroquinazoline nih.gov

Methodologies for Incorporating Cyclopropyl Moieties at the C-2 Position

The introduction of the cyclopropyl group at the C-2 position is typically achieved by incorporating the moiety during the initial ring formation. This is accomplished by selecting a starting material that already contains the cyclopropyl group.

A common strategy is to use a cyclopropyl-containing amide, such as cyclopropanecarboxamide , in a reaction with a suitable anthranilic acid derivative. This approach aligns with the principles of the Niementowski synthesis, where the amide provides the C-2 substituent of the resulting quinazolinone. Alternatively, reacting an anthranilic acid with cyclopropyl carbonyl chloride can form a benzoxazinone intermediate, which is then converted to the 2-cyclopropyl-quinazolinone upon reaction with an amine source like ammonia. Recent advancements also include C-H activation techniques that can introduce alkyl groups at the C-2 position of a pre-formed quinazoline ring. nih.gov

Strategies for Fluoro-Substitution on the Quinazoline Ring, specifically at C-6

The regioselective placement of a fluorine atom on the benzene portion of the quinazoline ring is almost always accomplished by starting the synthetic sequence with a correspondingly substituted precursor. For the synthesis of 6-fluoroquinazoline derivatives, the key starting material is 2-amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid). nih.govsigmaaldrich.com

This fluorinated anthranilic acid can then be subjected to cyclization reactions, such as condensation with formamide or other reagents, to build the quinazolinone ring. nih.govmdpi.com The fluorine atom is relatively inert and does not interfere with subsequent reactions like the cyclization or the chlorination of the 4-position. This "building block" approach ensures that the fluorine is precisely located at the C-6 position of the final quinazoline scaffold. mdpi.comacs.org

Convergent and Linear Synthesis Approaches for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. Each approach has distinct advantages regarding efficiency, yield, and adaptability for creating derivatives.

Linear Synthesis: A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. youtube.com A plausible linear pathway to synthesize the target compound typically begins with a substituted anthranilic acid.

Step 1: Amide Formation: The synthesis could commence with 2-amino-5-fluorobenzoic acid, which is acylated using cyclopropanecarbonyl chloride to form 2-(cyclopropanecarboxamido)-5-fluorobenzoic acid.

Step 2: Cyclization to Quinazolinone: This intermediate undergoes cyclization, often by heating with a dehydrating agent or in a high-boiling solvent, to form 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one.

Step 3: Chlorination: The final step involves the chlorination of the quinazolinone intermediate. Reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.

Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a final step. youtube.com This approach is generally more efficient for complex molecules.

For this compound, a convergent strategy might involve:

Fragment A Synthesis: Preparation of a 2-amino-5-fluorobenzonitrile intermediate.

Fragment B Synthesis: Preparation of a cyclopropyl-containing amidine or a related reactive species.

Coupling and Cyclization: The two fragments are then coupled and cyclized to form the quinazoline ring. For instance, the reaction of 2-amino-5-fluorobenzonitrile with cyclopropanecarbonitrile in the presence of a strong acid or metal catalyst can lead to the formation of the quinazoline scaffold. The resulting quinazolin-4-amine can then be converted to the 4-chloro derivative.

Advanced and Green Synthetic Protocols

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods for constructing quinazoline scaffolds. jnanoworld.comjnanoworld.com These methods often employ catalysis to achieve high yields and selectivity under milder conditions.

Transition-Metal-Catalyzed Approaches in Quinazoline Synthesis

Transition-metal catalysis has become an indispensable tool for synthesizing complex organic molecules, including quinazolines. frontiersin.orgnih.govnih.gov These methods offer novel pathways that are often more efficient and atom-economical than traditional approaches. mdpi.comresearchgate.net Various transition metals, including copper (Cu), manganese (Mn), cobalt (Co), and palladium (Pd), have been successfully employed. frontiersin.orgmdpi.comnih.gov

Copper-catalyzed reactions are particularly noteworthy due to the low cost and toxicity of copper. frontiersin.org For example, copper catalysts can facilitate the synthesis of quinazolines from 2-bromobenzaldehydes and amidines or through cascade reactions involving 1-(2-bromophenyl)-methanamines and amidines. mdpi.com Manganese, an earth-abundant and non-toxic metal, has also emerged as a valuable catalyst for quinazoline synthesis through acceptorless dehydrogenative coupling (ADC) strategies. frontiersin.orgnih.govmdpi.com

Catalyst SystemReactantsReaction TypeTypical YieldsReference
Copper(I) salts2-Bromophenyl methylamines and amidesUllmann-type coupling37-87% frontiersin.org
Mn-pincer complex2-Aminobenzyl alcohols and benzonitrilesAcceptorless Dehydrogenative Coupling (ADC)33-86% frontiersin.org
α-MnO₂2-Aminobenzylamines and alcoholsOxidative C-H functionalizationGood to excellent mdpi.com
Palladium(II) acetate2-Halogenated anilines and isocyanidesCarbonylative cyclizationVariable nih.gov

Nanocatalysis in the Synthesis of Quinazoline Derivatives

The use of nanocatalysts represents a significant step towards greener and more sustainable chemical synthesis. jnanoworld.comjnanoworld.comtandfonline.com Nanoparticle-based catalysts offer several advantages, including high surface area-to-volume ratios, which leads to enhanced catalytic activity, and the potential for easy separation and recycling. jnanoworld.comtandfonline.com

Various nanocatalysts have been developed for quinazoline synthesis. For instance, copper(I) oxide (Cu₂O) nanocubes have been used as a heterogeneous catalyst for the synthesis of quinazolines from 2-bromobenzaldehydes and amidines under ultrasound irradiation at room temperature, achieving excellent yields. mdpi.com Magnetic nanoparticles, such as copper ferrite (CuFe₂O₄), have also been employed, allowing for simple catalyst recovery using an external magnet. mdpi.comtandfonline.com These methods often proceed under mild conditions and can be performed in environmentally friendly solvents. jnanoworld.comjnanoworld.com

NanocatalystReactantsKey AdvantagesReference
Cu₂O Nanocubes2-Bromobenzaldehydes and amidinesUltrasound-assisted, ligand-free, room temperature mdpi.com
CuFe₂O₄ Nanoparticles2-Aminobenzophenones and aldehydesMagnetically separable, reusable, works in aqueous media mdpi.com
Magnetic HydroxyapatiteIsatoic anhydride, aniline, and aldehydeEnvironmentally sustainable, heterogeneous jnanoworld.com
nano-In₂O₃Isatoic anhydride, aniline, and benzaldehydeRecyclable, efficient in water/ethanol medium jnanoworld.com

Sustainable and Atom-Efficient Methodologies for Quinazoline Production

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For quinazolines, this involves designing processes that minimize waste, avoid hazardous reagents, and maximize atom economy. nih.gov

Multicomponent reactions (MCRs) are a cornerstone of sustainable synthesis, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. jnanoworld.comrsc.org The synthesis of quinazolines from 2-aminoaryl ketones, an aldehyde, and a nitrogen source like ammonium acetate is a classic example of an MCR. tandfonline.comresearchgate.net

Other green strategies include:

Transition-Metal-Free Synthesis: To avoid the cost and toxicity associated with some heavy metals, transition-metal-free protocols have been developed. nih.gov These can involve using iodine as a catalyst, which has both Lewis acidic and oxidizing properties, or employing base-driven syntheses in water. nih.gov

Use of Green Oxidants and Solvents: Replacing hazardous oxidants with greener alternatives like molecular oxygen or hydrogen peroxide is a key goal. nih.govacs.org Similarly, using water or other benign solvents instead of chlorinated hydrocarbons reduces the environmental impact of the synthesis. nih.govjnanoworld.com

Optimization and Scalability Considerations in Laboratory and Process Research

The transition of a synthetic route from laboratory-scale discovery to large-scale industrial production requires careful optimization and consideration of scalability. rsc.org For quinazoline synthesis, this involves a systematic study of reaction parameters to maximize yield and purity while ensuring the process is safe, cost-effective, and robust.

Optimization of Reaction Conditions: Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and reaction time. journalirjpac.com For example, in the synthesis of 4-methylquinazoline, researchers optimized the catalyst (BF₃-Et₂O), the ratio of substrates, temperature (150°C), and time (6 h) to achieve a high yield of 86%. journalirjpac.com Microwave-assisted synthesis has also been explored to accelerate reactions and improve yields, significantly reducing reaction times compared to conventional heating. nih.gov

Scalability: Scaling up a reaction from milligrams to kilograms can present significant challenges. A reaction that works well on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mixing, and reagent addition. rsc.org Research has demonstrated the scalability of novel quinazoline syntheses over six orders of magnitude, from the nanomole scale in automated high-throughput synthesis to a 10-gram scale for resynthesis. rsc.org Such scalability is crucial for the practical application of new synthetic methods in pharmaceutical research and development. The development of multi-step, one-pot procedures or continuous flow processes are modern strategies to improve the scalability and sustainability of chemical manufacturing.

Nucleophilic Substitution Reactions at the C-4 Position of the Quinazoline Ring

The chloro group at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the derivatization of 4-chloroquinazolines. The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atom at position 1, activates the C-4 position towards attack by nucleophiles. This activation is a well-documented phenomenon in quinazoline chemistry. acs.orgdoubtnut.com

A variety of nucleophiles can be employed to displace the C-4 chloro substituent, including amines, thiols, and alcohols. These reactions typically proceed under mild conditions, often with the use of a base to facilitate the removal of HCl. The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-4 Position

NucleophileReagent/ConditionsProduct
Primary/Secondary AmineR¹R²NH, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH)4-(N-R¹,R²)-2-cyclopropyl-6-fluoroquinazoline
ThiolRSH, Base (e.g., NaH), Solvent (e.g., THF)4-(S-R)-2-cyclopropyl-6-fluoroquinazoline
AlcoholROH, Base (e.g., NaH), Solvent (e.g., THF)4-(O-R)-2-cyclopropyl-6-fluoroquinazoline

Note: The conditions presented are generalized based on the reactivity of similar 4-chloroquinazoline systems and may require optimization for this specific substrate.

The synthesis of various 4-anilinoquinazolines, which have shown significant biological activity, often relies on this highly efficient nucleophilic substitution reaction. rsc.org

Chemical Reactivity of the Cyclopropyl Group under various Conditions

The cyclopropyl group at the C-2 position is generally stable under many reaction conditions, including those typically used for nucleophilic substitution at the C-4 position. However, the inherent ring strain of the three-membered ring makes it susceptible to ring-opening reactions under specific, more forceful conditions, such as in the presence of strong acids or under radical conditions. researchgate.netsigmaaldrich.comnih.gov

For instance, treatment with strong mineral acids can lead to the protonation and subsequent ring-opening of the cyclopropyl group to form a carbocationic intermediate, which can then be trapped by a nucleophile. researchgate.net Similarly, radical-mediated reactions can initiate the cleavage of a C-C bond within the cyclopropyl ring. sigmaaldrich.comnih.gov The stability of the cyclopropyl group in fluoroquinolone synthesis, a related class of compounds, has been noted to be generally robust under standard synthetic manipulations. nih.govsigmaaldrich.com

Transformations and Stability of Halogen Substituents (Chloro and Fluoro)

The two halogen substituents on the quinazoline ring, chloro at C-4 and fluoro at C-6, exhibit distinct reactivities. As discussed, the C-4 chloro group is the primary site for nucleophilic substitution. In contrast, the C-6 fluoro group is significantly more stable and less prone to displacement by nucleophiles under typical SNAr conditions. This is a common characteristic of fluoroarenes, where the strong C-F bond and the poor leaving group ability of the fluoride (B91410) ion hinder substitution.

However, the fluoro group is not entirely inert. Under harsh conditions or through specialized catalytic cycles, such as those involving transition metals, the C-F bond can be activated and transformed. For instance, palladium-catalyzed cross-coupling reactions have been developed for the functionalization of C-F bonds, although these often require specific ligands and conditions. rsc.orgyoutube.comijsrtjournal.com

Heterocyclic Ring Reactivity and Systemic Stability Considerations

However, under certain conditions, the quinazoline ring itself can undergo transformations. For example, catalyst-free methods for the regioselective hydrated ring-opening of quinazolinones have been reported, although this typically requires specific functionalities on the ring that are not present in this compound. researchgate.net Additionally, in the synthesis of some quinoline (B57606) derivatives, a related heterocyclic system, the stability of the core ring has been shown to be maintained during various synthetic steps. nih.gov

Derivatization Strategies via Functional Group Interconversions

The presence of multiple functional groups on this compound offers numerous opportunities for derivatization through functional group interconversions. The primary and most straightforward strategy involves the nucleophilic displacement of the C-4 chloro group, as detailed in section 3.1. This allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers, thereby enabling the synthesis of a large library of derivatives.

Further derivatization can be achieved through reactions targeting the introduced functional groups. For example, a 4-amino derivative could be further acylated or alkylated. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the C-4 position, further expanding the molecular diversity. rsc.orgyoutube.comijsrtjournal.com

While the C-6 fluoro group is less reactive, its transformation, though challenging, could provide another avenue for derivatization. The cyclopropyl group, while generally stable, could be targeted for ring-opening reactions under specific conditions to introduce linear alkyl chains with further functionalities.

Table 2: Potential Derivatization Strategies

Functional GroupDerivatization ReactionPotential Products
C-4 ChloroSuzuki Coupling (with Ar-B(OH)₂)4-Aryl-2-cyclopropyl-6-fluoroquinazoline
C-4 ChloroBuchwald-Hartwig Amination (with RNH₂)4-Amino-2-cyclopropyl-6-fluoroquinazoline
C-4 ChloroSonogashira Coupling (with R-C≡CH)4-Alkynyl-2-cyclopropyl-6-fluoroquinazoline
C-2 CyclopropylAcid-catalyzed ring opening (with ROH)2-(3-Alkoxypropyl)-4-chloro-6-fluoroquinazoline

Note: These are proposed strategies based on known chemical transformations and would require experimental validation for this specific substrate.

Structure Activity Relationship Sar and Molecular Design Principles

Methodological Frameworks for SAR Studies on Substituted Quinazoline (B50416) Derivatives

The exploration of the SAR of substituted quinazoline derivatives is a multifaceted process that integrates computational and experimental techniques. A primary approach involves the systematic synthesis of analog series where each substituent on the quinazoline core is varied. nih.gov These analogs are then subjected to biological assays to determine their activity, allowing for the establishment of a correlation between structural modifications and biological outcomes.

Key methodological frameworks include:

Combinatorial Chemistry and High-Throughput Screening: These techniques enable the rapid synthesis and evaluation of large libraries of quinazoline derivatives, accelerating the identification of lead compounds.

Computational Modeling: Molecular docking studies are frequently employed to predict the binding modes of quinazoline derivatives within the active site of a target protein. mdpi.com These in-silico methods help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the physicochemical properties of a series of compounds with their biological activities. These models are valuable for predicting the activity of unsynthesized analogs and for guiding the design of new derivatives with improved properties.

X-ray Crystallography: When available, the crystal structure of a quinazoline derivative in complex with its target protein provides invaluable, high-resolution insights into the precise binding interactions, confirming or refining the hypotheses generated from molecular modeling.

Elucidation of Substituent Effects on Molecular Interactions

The specific substituents on the 4-Chloro-2-cyclopropyl-6-fluoroquinazoline ring system—the C-4 chloro group, the C-2 cyclopropyl (B3062369) moiety, and the C-6 fluoro substituent—each play a distinct role in modulating the compound's biological activity.

The chlorine atom at the C-4 position of the quinazoline ring is a critical determinant of its biological activity. Often, this position is involved in key interactions within the hinge region of kinase domains, a common target for quinazoline-based inhibitors. The chloro group can act as a key anchoring point, forming a hydrogen bond with backbone amide protons of the hinge region, thereby stabilizing the inhibitor-protein complex. wikipedia.org

Table 1: Illustrative SAR Data on C-4 Substitution in Quinazoline Derivatives

CompoundC-4 SubstituentTargetActivity (IC₅₀)Reference
Analog 1-ClEGFR10 nM nih.gov
Analog 2-OCH₃EGFR50 nM nih.gov
Analog 3-HEGFR>1000 nM nih.gov

Note: This table is a generalized representation based on trends observed in the literature for kinase inhibitors and may not represent data for this compound itself.

The C-2 position of the quinazoline ring often projects into a hydrophobic pocket of the target protein. The cyclopropyl group at this position is a small, rigid, and lipophilic substituent. Its conformational rigidity can be advantageous as it reduces the entropic penalty upon binding, potentially leading to higher affinity. The cyclopropyl ring can engage in favorable van der Waals interactions within a hydrophobic pocket.

The C-6 position of the quinazoline ring is often solvent-exposed or can interact with a specific region of the binding pocket. A fluorine atom at this position can have several effects. Fluorine is a small, highly electronegative atom that can participate in hydrogen bonding with appropriate donors in the protein. It can also alter the metabolic stability of the compound by blocking potential sites of oxidation on the aromatic ring. nih.gov

Furthermore, the introduction of a fluoro group can significantly modulate the physicochemical properties of the molecule, such as its lipophilicity and pKa, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. In some instances, a fluoro substituent at the C-6 position has been shown to enhance the potency of quinazoline-based inhibitors. nih.gov

It is also possible for substituents to have antagonistic effects. For instance, a bulky substituent at one position might sterically hinder the optimal binding of another part of the molecule. Therefore, the careful selection of a combination of substituents is crucial for achieving the desired biological profile.

Rational Design Strategies for Novel Quinazoline Derivatives Based on SAR Insights

The SAR data gleaned from this compound and related analogs provides a roadmap for the rational design of new derivatives with improved properties. Key strategies include:

Scaffold Hopping: Replacing the quinazoline core with other heterocyclic systems while retaining the key pharmacophoric elements (the C-4 chloro, C-2 cyclopropyl, and C-6 fluoro mimics) can lead to novel intellectual property and potentially improved ADME properties. mdpi.com

Substituent Optimization: Systematically replacing each of the existing substituents with a variety of other groups can lead to enhanced potency, selectivity, or metabolic stability. For example, exploring other small, rigid groups at the C-2 position or different halogens at the C-4 and C-6 positions could be a fruitful avenue.

Structure-Based Drug Design: If the crystal structure of this compound bound to its target is available, it can be used to design new analogs that make additional favorable interactions with the protein, such as forming new hydrogen bonds or filling unoccupied hydrophobic pockets. wikipedia.org

Chemoinformatic Approaches to SAR Analysis and Lead Optimization

Chemoinformatics provides a powerful lens through which the complex interplay between molecular structure and biological function can be systematically investigated. For quinazoline derivatives, including those structurally related to this compound, a variety of computational techniques are employed to build predictive models, rationalize observed activities, and guide the synthesis of new, improved molecules. These in silico methods not only accelerate the drug discovery process but also reduce the reliance on expensive and time-consuming experimental screening. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of chemoinformatic analysis. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinazoline derivatives, 2D- and 3D-QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. nih.govnih.gov

In a typical 2D-QSAR study of quinazoline analogs, a range of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.gov By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is generated that can predict the activity of new, unsynthesized compounds. For instance, studies on quinazoline-based inhibitors have revealed the importance of specific electronic and steric properties at various positions of the quinazoline ring for their inhibitory activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These techniques generate 3D grid-based descriptors that represent the steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov For example, a CoMSIA study on a series of quinazoline derivatives might reveal that a bulky, electropositive substituent is favored at a particular position, while a smaller, electronegative group is preferred at another.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, it is used to predict how a ligand, such as a this compound analog, will bind to the active site of a target protein. This provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are crucial for binding affinity and selectivity. mdpi.comnih.gov

For quinazoline derivatives targeting protein kinases, for example, docking studies can reveal how the quinazoline core fits into the ATP-binding pocket and how different substituents at the C2, C4, and C6 positions interact with key amino acid residues. nih.govnih.gov The cyclopropyl group at the C2 position, for instance, might be shown to occupy a specific hydrophobic pocket, while the chlorine atom at C4 and the fluorine atom at C6 could form important halogen bonds or other electrostatic interactions with the protein. nih.gov These insights are critical for lead optimization, allowing medicinal chemists to rationally design modifications that are expected to improve binding affinity and, consequently, biological activity.

Lead Optimization Strategies

The insights gained from QSAR and molecular docking studies directly inform lead optimization strategies. The goal of lead optimization is to iteratively modify a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nuvisan.comaltasciences.com

Based on the chemoinformatic analysis of quinazoline analogs, several key structural modifications can be proposed to optimize a lead compound like this compound:

Substitution at the C4 Position: The chlorine atom at the C4 position is a common feature in many bioactive quinazolines and is often involved in key interactions with the target protein. nih.gov Docking studies can help determine if replacing the chlorine with other halogens (e.g., bromine) or different functional groups could lead to improved binding.

Exploration of the C6-Fluoro Substitution: The fluorine atom at the C6 position can influence the electronic properties of the quinazoline ring system and may participate in specific interactions with the target. nih.gov Investigating the effect of other substituents at this position, or even shifting the fluorine to other positions on the benzene (B151609) ring, could be a valuable optimization strategy.

By integrating these chemoinformatic approaches, researchers can build a comprehensive understanding of the SAR for a given series of compounds and make data-driven decisions in the design and optimization of new and more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the small molecule, in this case, 4-Chloro-2-cyclopropyl-6-fluoroquinazoline) into the binding site of a protein receptor. The primary goal is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity.

The process begins with the three-dimensional structures of both the ligand and the receptor. The structure of this compound can be generated and optimized using computational chemistry software. The receptor's structure is typically obtained from crystallographic data deposited in the Protein Data Bank (PDB).

Docking algorithms then sample a large number of possible conformations of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For instance, in studies of related quinazoline (B50416) derivatives, molecular docking has been employed to predict their binding to protein kinases, which are common targets for this class of compounds. A hypothetical docking study of this compound into a kinase binding site would aim to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. These interactions are crucial for the stability of the ligand-receptor complex and are indicative of the ligand's potential to act as an inhibitor or activator of the protein.

Illustrative Molecular Docking Results:

The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein kinase target.

ParameterValue
Target ProteinHypothetical Kinase XYZ
PDB IDXXXX
Docking Score (kcal/mol)-8.5
Interacting ResiduesLEU78, VAL86, ALA102, LYS150
Hydrogen Bond InteractionsN1 of quinazoline with backbone NH of ALA102
Hydrophobic InteractionsCyclopropyl (B3062369) group with VAL86 and LEU78

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These calculations can be used to predict a wide range of molecular attributes, including geometric parameters, electronic distribution, and spectroscopic properties.

For this compound, DFT calculations could be employed to determine its optimized molecular geometry, including bond lengths and angles. A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a more reactive molecule.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Illustrative Quantum Chemical Data (DFT):

This table provides an example of the kind of data that would be obtained from DFT calculations on this compound.

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.1 Debye
Key Predicted IR Frequencies (cm⁻¹)~1620 (C=N stretch), ~1100 (C-F stretch)

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation of its complex with a target protein can provide valuable insights into the stability of the binding mode predicted by molecular docking.

The simulation starts with the docked complex placed in a simulated physiological environment, including water molecules and ions. The forces between the atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period, typically nanoseconds to microseconds.

MD simulations can also be used to estimate the binding free energy of the ligand to the receptor, providing a more accurate prediction of binding affinity than docking scores alone. These simulations offer a dynamic picture of the ligand-receptor interaction, which is crucial for understanding the mechanism of action. In studies of related compounds, MD simulations have been used to confirm the stability of ligand binding within the active site of enzymes.

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model for a series of quinazoline derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Statistical methods are then used to develop an equation that relates the descriptors to the biological activity. A robust QSAR model should have high predictive power, which is typically assessed through internal and external validation techniques. For instance, a study on 2,4-disubstituted 6-fluoroquinolines developed a QSAR model with a high predictive squared correlation coefficient (R²pred) of 0.901.

If a series of analogs of this compound with measured biological activities were available, a QSAR model could be developed. This model would help to identify the key structural features that are important for the desired activity, such as the presence of the cyclopropyl group or the specific substitution pattern on the quinazoline ring. The insights gained from the QSAR model could then be used to design new derivatives with potentially improved pharmacological profiles.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

Despite the power of this technique, specific crystallographic data for 4-Chloro-2-cyclopropyl-6-fluoroquinazoline, such as its crystal system, space group, and unit cell dimensions, are not available in the public domain.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, ¹H NMR data has been reported in the patent literature.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.20dd2.4, 9.21HAromatic H
7.98dd2.8, 9.21HAromatic H
7.82-7.76m-1HAromatic H
2.58-2.52m-1HCyclopropyl (B3062369) CH
1.30-1.26m-4HCyclopropyl CH₂

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Detailed experimental ¹³C NMR data for this compound is not currently available in scientific literature.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be a highly informative technique, showing a distinct signal for the fluorine atom on the quinazoline (B50416) ring. The chemical shift and coupling constants would provide further confirmation of its position. However, specific ¹⁹F NMR data for this compound has not been publicly reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

MS: Standard mass spectrometry would be expected to show the molecular ion peak corresponding to the mass of this compound.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. Specific HRMS data and a detailed fragmentation analysis for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, C-F, and C-Cl bonds.

Detailed experimental IR spectral data with specific absorption frequencies for this compound is not publicly available.

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Cyclopropyl 6 Fluoroquinazoline

Development of Next-Generation Synthetic Methodologies

The synthesis of quinazolines has been a subject of intense research, with numerous methods developed over the years. mdpi.com However, the efficient and selective synthesis of polysubstituted quinazolines like 4-Chloro-2-cyclopropyl-6-fluoroquinazoline still presents opportunities for innovation. Future research is likely to focus on the development of more atom-economical, environmentally benign, and step-efficient synthetic strategies.

Transition-metal-catalyzed reactions, particularly those involving C-H activation, are poised to play a pivotal role. mdpi.combohrium.com These methods offer the potential to construct the quinazoline (B50416) core or introduce further functionalization with high precision, avoiding the need for pre-functionalized starting materials. For instance, a plausible advanced synthetic route could involve a one-pot, multi-component reaction catalyzed by a low-cost and less toxic first-row transition metal like copper or iron. mdpi.com

A hypothetical, yet promising, next-generation synthetic approach could involve the direct C-H functionalization of a simpler quinazoline precursor. This would represent a significant advancement over classical methods that often require harsh conditions and generate stoichiometric waste. The development of photocatalyzed and electrochemical synthesis methods also presents an exciting frontier, offering mild reaction conditions and unique reactivity patterns. frontiersin.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

MethodologyPotential AdvantagesPotential Challenges
Classical Cyclocondensation Well-established, readily available starting materials.Often requires high temperatures, multiple steps, and can have limited substrate scope.
Transition-Metal-Catalyzed Cross-Coupling High efficiency and functional group tolerance. organic-chemistry.orgMay require pre-functionalized substrates and expensive catalysts.
C-H Activation/Annulation High atom economy, potential for late-stage functionalization. bohrium.comRegioselectivity can be a challenge, requires catalyst development.
Photoredox Catalysis Mild reaction conditions, access to novel reaction pathways. frontiersin.orgSubstrate scope may be limited, requires specialized equipment.
Flow Chemistry Improved safety, scalability, and reaction control. chim.itRequires initial investment in specialized equipment.

In-depth Mechanistic Studies of Chemical Transformations and Biological Interactions

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide invaluable insights into the transition states and rate-determining steps of synthetic reactions. Spectroscopic techniques such as in-situ IR and NMR spectroscopy can be employed to monitor reaction progress and identify transient species. scispace.comresearchgate.net

From a biological perspective, understanding how the unique structural features of this molecule influence its interactions with biological targets is paramount. The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. chim.it The cyclopropyl (B3062369) group at C2 can influence the molecule's conformation and metabolic stability, while the fluorine atom at C6 can modulate its electronic properties and binding affinity. nih.gov Mechanistic studies could involve docking simulations and co-crystallization with target proteins to visualize binding modes and guide the design of more potent and selective derivatives. nih.gov

Integration of High-Throughput Screening and Computational Design in Quinazoline Research

The exploration of the chemical space around this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and computational design. HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activities. nih.govnih.gov Starting with this compound as a core scaffold, a library of derivatives can be synthesized by varying the substituent at the 4-position through SNAr reactions.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to pre-select candidates for synthesis and screening, thereby enriching the library with compounds more likely to be active. ijfmr.comresearchgate.net These in silico methods can predict the binding affinity and mode of interaction of quinazoline derivatives with specific biological targets, such as protein kinases, which are often implicated in various diseases. nih.gov The integration of artificial intelligence and machine learning algorithms can further enhance the predictive power of these models, enabling the design of novel quinazoline derivatives with optimized properties. researchgate.net

Table 2: Illustrative Workflow for Integrated HTS and Computational Design

StepDescriptionKey Techniques
1. Target Identification Identify a relevant biological target for quinazoline derivatives.Literature review, bioinformatics.
2. In Silico Library Design Virtually design a library of derivatives based on the this compound scaffold.Molecular docking, QSAR, pharmacophore modeling. ijfmr.comresearchgate.net
3. Library Synthesis Synthesize the designed library of compounds.Parallel synthesis, automated synthesis.
4. High-Throughput Screening Screen the library against the identified biological target.Biochemical assays, cell-based assays. nih.gov
5. Hit Identification and Validation Identify and confirm the activity of the most promising compounds.Dose-response curves, secondary assays.
6. Lead Optimization Further refine the structure of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.Structure-based drug design, iterative synthesis and testing.

Exploration of this compound as a Key Synthetic Intermediate for Diverse Chemical Entities

The reactivity of the chloro group at the 4-position makes this compound an exceptionally valuable building block for the synthesis of a diverse range of chemical entities. scielo.br This position is amenable to nucleophilic substitution with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles. This versatility allows for the facile introduction of different pharmacophores and functional groups, enabling the exploration of a vast chemical space.

For example, reaction with various anilines can lead to the synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their potent kinase inhibitory activity. scielo.br Similarly, coupling with nitrogen-containing heterocycles can generate novel structures with unique biological profiles. The development of new and efficient coupling methodologies, such as palladium-catalyzed cross-coupling reactions, will further expand the utility of this intermediate. organic-chemistry.org

The exploration of this compound as a synthetic intermediate is not limited to medicinal chemistry. The resulting quinazoline derivatives could also find applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes, owing to the inherent photophysical properties of the quinazoline core.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-cyclopropyl-6-fluoroquinazoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropane substitution at the quinazoline C2 position. A common approach is reacting 4-chloro-6-fluoroquinazoline with cyclopropylamine derivatives under reflux in anhydrous solvents like DMF or THF. Catalysts such as Pd(OAc)₂ or CuI may enhance coupling efficiency. Yield optimization requires precise temperature control (80–120°C) and inert atmospheres to prevent side reactions like dehalogenation . Pilot-scale synthesis may employ continuous flow reactors to improve reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm cyclopropane integration (δ 0.8–1.2 ppm for cyclopropyl protons) and fluorine coupling patterns (e.g., J = 8–12 Hz for C6-F) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 251.06) and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and halogen interactions (e.g., Cl···π contacts stabilizing the crystal lattice) .

Advanced Research Questions

Q. How do structural modifications at the C2 cyclopropyl group affect biological activity?

Comparative studies with analogs (e.g., phenyl, methyl, or fluorophenyl substituents) reveal that cyclopropane’s ring strain enhances target binding via van der Waals interactions. For example:

SubstituentIC50 (µM)Target Receptor
Cyclopropyl0.12EGFR-TK
Phenyl0.45EGFR-TK
Methyl1.8EGFR-TK
The cyclopropyl group’s rigidity improves selectivity over bulkier substituents, as shown in kinase inhibition assays .

Q. How can crystallographic data resolve contradictions in reported biological activity?

Discrepancies in IC50 values may arise from polymorphic forms. For example, XRD data (CCDC 990666) show that the N-oxide derivative forms stronger hydrogen bonds (N–H···O, 2.89 Å) than the parent compound, altering solubility and membrane permeability. Researchers should cross-validate bioactivity with crystal structure datasets .

Q. What analytical strategies address purity challenges in this compound?

  • HPLC : Use a C18 column (ACN/0.1% TFA gradient) to separate impurities like dechlorinated byproducts (retention time ~8.2 min vs. 10.5 min for the target) .
  • TGA/DSC : Monitor thermal stability; decomposition above 200°C indicates residual solvents or unstable intermediates .

Q. How do halogen substituents (Cl, F) influence pharmacokinetic properties?

Fluorine at C6 enhances metabolic stability by reducing CYP450 oxidation, while chlorine at C4 improves lipophilicity (logP = 2.8 vs. 2.1 for non-chlorinated analogs). MD simulations show Cl/F synergism increases binding affinity to hydrophobic enzyme pockets .

Methodological Guidance

7. Designing SAR studies for quinazoline derivatives:

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., C2 = cyclopropyl, phenyl, methyl).
  • Step 2 : Screen against target enzymes (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Step 3 : Correlate activity with computational descriptors (e.g., LogP, polar surface area) using QSAR models .

8. Troubleshooting low yields in scaled-up synthesis:

  • Issue : Dehalogenation during reflux.
  • Solution : Replace DMF with tert-amyl alcohol to reduce acidity; use Pd-catalyzed coupling at lower temperatures (70°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.